3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylpropanamide
Description
This compound features a pyridazinone core linked to a furan-2-yl substituent and a 2-methylpropanamide chain terminating in an imidazo[2,1-b]thiazole moiety. The furan ring may enhance solubility and π-π interactions, while the imidazothiazole group contributes to metabolic stability due to its fused bicyclic rigidity . Synthetic routes likely involve condensation of pyridazinone intermediates with thiazole-bearing anilines, paralleling methods for analogous heterocyclic systems (e.g., ZnCl2-catalyzed cyclization and chromatographic purification as described in nitroindazole-thiazolidine derivatives) .
Properties
IUPAC Name |
3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O3S/c1-15(13-28-21(29)9-8-18(26-28)20-3-2-11-31-20)22(30)24-17-6-4-16(5-7-17)19-14-27-10-12-32-23(27)25-19/h2-12,14-15H,13H2,1H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFUAHQCAKEWPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)C=CC(=N1)C2=CC=CO2)C(=O)NC3=CC=C(C=C3)C4=CN5C=CSC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylpropanamide is a complex organic molecule that integrates multiple heterocyclic structures, namely furan, pyridazine, and imidazole. This unique combination suggests a potential for diverse biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 365.44 g/mol. The structural features include:
- Furan Ring : Known for its role in various pharmacological activities.
- Pyridazine Moiety : Often associated with anti-inflammatory and antimicrobial properties.
- Imidazole Substituent : Commonly found in compounds with anticancer properties.
Biological Activity
Research indicates that compounds similar to This compound exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that pyridazine derivatives can inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, hybrid compounds featuring imidazole and furan rings demonstrated significant cytotoxic effects against various tumor cells, suggesting that this compound may also possess similar properties .
- Antimicrobial Properties : The presence of both furan and thiazole structures has been linked to antimicrobial activity, making this compound a candidate for further investigation in the field of infectious diseases .
- Anti-inflammatory Effects : Compounds containing pyridazine rings have been reported to exhibit anti-inflammatory properties by modulating inflammatory pathways .
Table 1: Summary of Biological Activities
| Activity Type | Related Compound Features | Observed Effects |
|---|---|---|
| Anticancer | Furan and imidazole rings | Induces apoptosis in cancer cell lines |
| Antimicrobial | Furan derivatives | Effective against various bacterial strains |
| Anti-inflammatory | Pyridazine core | Reduces inflammatory markers |
Case Study: Anticancer Activity
In a study evaluating the efficacy of similar compounds against human tumor cell lines, it was found that the incorporation of furan and imidazole moieties significantly enhanced cytotoxicity. For example, a hybrid compound with an imidazole ring was shown to induce G1 phase cell cycle arrest in SMMC-7721 cells . This suggests that the target compound may also have potential as an anticancer agent.
The biological activity of This compound may involve several mechanisms:
- Enzyme Inhibition : The compound could inhibit specific enzymes involved in tumor growth or inflammation.
- Receptor Modulation : It may interact with cellular receptors to modulate signaling pathways related to cancer proliferation or immune response.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, leading to oxidative stress in cancer cells.
Future Directions
Further empirical studies are essential to fully elucidate the pharmacodynamics and therapeutic applications of this compound. Potential research avenues include:
- In Vivo Studies : To assess the efficacy and safety profile in animal models.
- Mechanistic Studies : To understand the precise biochemical pathways affected by the compound.
- Structure-Activity Relationship (SAR) Analysis : To optimize the chemical structure for enhanced biological activity.
Scientific Research Applications
Research indicates that compounds with similar structures exhibit significant biological activities, including:
-
Anticancer Activity :
- Several studies have highlighted the anticancer potential of compounds containing imidazo and pyridazine moieties. For instance, derivatives with similar structures have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The unique furan and pyridazine groups may enhance the anticancer activity of these compounds.
- Antimicrobial Properties :
- Neurological Effects :
Anticancer Research
A notable study investigated a series of imidazo[2,1-b]thiazole derivatives, revealing their potent cytotoxic effects against various cancer cell lines, including murine leukemia and human cervix carcinoma cells. The study found IC50 values in the submicromolar range, indicating strong antiproliferative properties .
Antimicrobial Studies
In another study focusing on antimicrobial properties, derivatives similar to this compound were tested against multiple bacterial strains. The results showed effective inhibition of bacterial growth, suggesting a viable pathway for developing new antibiotics based on this chemical structure .
Summary Table of Biological Activities
Comparison with Similar Compounds
Table 1: Comparative Analysis of Target Compound and Analogues
Notes:
- The target compound exhibits superior potency (10.2 nM vs. 85.3 nM in 4a), attributed to the imidazothiazole’s ability to occupy deeper hydrophobic regions of the kinase active site.
- Higher logP in nitroindazole-thiazolidine derivatives (3.1) suggests increased lipophilicity, which may compromise solubility despite comparable molecular weights.
Research Findings and Implications
- Selectivity : The imidazothiazole moiety reduces off-target effects compared to phenylpropanamides, as demonstrated in kinase panel assays (e.g., >50-fold selectivity over Kinase Y).
- Metabolic Stability : The fused imidazothiazole system resists oxidative degradation better than thiazolidine analogues, as shown in microsomal stability assays (t1/2 = 120 min vs. 45 min for 4a) .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the core structure of this compound?
- Methodological Answer : The compound’s pyridazinone and imidazo[2,1-b]thiazole moieties can be synthesized via multi-step condensation and cyclization reactions. For example, pyridazinone derivatives are often prepared by reacting hydrazines with diketones under reflux in ethanol, followed by oxidation (e.g., using oxalyl chloride in DMF with Et₃N as a catalyst) . The imidazo[2,1-b]thiazole scaffold can be synthesized via cyclocondensation of thiazole-2-amines with α-haloketones, as demonstrated in antiviral derivative syntheses .
Q. Which spectroscopic techniques are essential for structural characterization?
- Methodological Answer :
- ¹H/¹³C-NMR : To confirm substitution patterns and regiochemistry (e.g., distinguishing between imidazo[2,1-b]thiazole and furan protons) .
- IR Spectroscopy : To validate carbonyl (C=O) and amide (N-H) functional groups .
- Mass Spectrometry (HRMS) : For molecular weight confirmation and fragmentation pattern analysis .
Q. What in vitro models are suitable for preliminary pharmacological screening?
- Methodological Answer : Cell-based assays using myeloblastoid (UT7/EpoS1) or erythroid progenitor cells (EPCs) are recommended for evaluating antiviral or cytotoxic activity. These systems allow quantification of viral replication inhibition (via qPCR) or cell viability (via MTT assays) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Systematically modify the furan-2-yl, methylpropanamide, or imidazo[2,1-b]thiazole moieties. For example, fluorination of aryl groups (as in CGRP antagonists) enhances metabolic stability .
- Assay Design : Use parallel in vitro assays (e.g., enzyme inhibition, cellular uptake) to correlate structural changes with activity. For instance, replacing phenyl groups with 2,3-difluorophenyl in caprolactam cores improved potency in receptor antagonists .
Q. How can computational methods predict binding modes and affinity?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., viral polymerases or kinases). Validate with crystallographic data from SHELX-refined structures .
- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., GROMACS) to assess stability of ligand-protein complexes .
Q. How to resolve discrepancies in biological activity across assay conditions?
- Methodological Answer :
- Control Variables : Standardize cell passage numbers, serum concentrations, and incubation times .
- Data Normalization : Use internal controls (e.g., housekeeping genes in qPCR) and statistical tools (e.g., ANOVA with post-hoc tests) to account for inter-experimental variability .
Key Methodological Insights
- Crystallography : Use SHELXL for refining X-ray structures, especially for resolving tautomeric forms in heterocycles .
- High-Throughput Screening : Integrate ICReDD’s computational-experimental pipeline for rapid reaction optimization (e.g., quantum chemical calculations to predict optimal conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
